molecular formula C18H14N2O3S B2442406 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-92-3

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2442406
CAS No.: 866807-92-3
M. Wt: 338.38
InChI Key: YXRJBTOIWJBDIL-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a potent and selective chemical probe targeting the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme. Its primary research application is in the field of oncology, where it is used to induce synthetic lethality in cancer cells with homologous recombination deficiency, such as those harboring BRCA1 or BRCA2 mutations . The compound functions by competitively inhibiting PARP1 catalytic activity , thereby trapping PARP1 on DNA and blocking the repair of single-strand breaks. This inhibition leads to the stalling and collapse of replication forks, generating double-strand breaks that cannot be efficiently repaired in a genetically compromised background, ultimately triggering cell death. Beyond its role as a monotherapy model, this inhibitor is a valuable tool for studying combination regimens, as it can profoundly sensitize tumors to DNA-damaging agents like chemotherapeutics (e.g., temozolomide) and radiation therapy. Its high selectivity profile makes it particularly useful for dissecting the specific roles of PARP1 apart from other PARP family members in complex cellular processes including DNA damage response, transcription regulation, and cell fate determination.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJBTOIWJBDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Cyclocondensation

The foundational method involves a four-component reaction system combining 4-hydroxycoumarin , 3-hydroxybenzaldehyde , methyl thiourea , and methoxy-substituted aldehyde under acidic conditions. Key steps include:

  • Cyclocondensation : Heating at 80–90°C in acetic acid for 8–12 hours forms the chromeno-pyrimidine core.
  • Thionation : Treatment with Lawesson’s reagent (2.2 equiv) in dry toluene introduces the thione group at position 4.
  • Purification : Recrystallization from ethanol/water (3:1) yields the product as a pale-yellow solid (68–72% yield).

Critical Parameters :

  • Excess acetic acid (>5 equiv) prevents side reactions during cyclization.
  • Lawesson’s reagent must be freshly distilled to avoid oxidation byproducts.

Microwave-Assisted Synthesis

Microwave dielectric heating significantly accelerates the reaction, reducing time from hours to minutes. A representative protocol:

Parameter Conventional Microwave
Temperature 80°C 150°C
Time 12 h 20 min
Yield 68% 86%
Energy Consumption (kJ) 1800 240

Procedure :

  • Mix 4-hydroxycoumarin (10 mmol), 3-hydroxybenzaldehyde (10 mmol), methyl thiourea (12 mmol), and 4-methoxybenzaldehyde (10 mmol) in PEG-400.
  • Irradiate at 150°C (300 W) for 20 minutes.
  • Quench with ice water and filter.

Advantages :

  • 90% reduction in reaction time.
  • Enhanced regioselectivity due to uniform heating.

Post-Synthetic Modification Strategies

Demethylation of Methoxy Precursors

For substrates with protected hydroxyl groups, boron tribromide (BBr₃)-mediated demethylation is employed:

  • Dissolve 2-(3-methoxyphenyl)-9-methoxy-chromeno-pyrimidine (10 mmol) in dry CH₂Cl₂.
  • Add BBr₃ (1.1 equiv) at −78°C, warm to 20°C, and stir for 4 hours.
  • Quench with methanol, neutralize with NaHCO₃, and isolate via filtration (95–100% yield).

Application :

  • Converts methoxy groups at position 3 of the phenyl ring to hydroxyl without affecting the chromene methoxy.

Green Chemistry and Catalytic Methods

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while improving atom economy:

  • Reactants : 4-hydroxycoumarin, 3-hydroxybenzaldehyde, thiourea, 4-anisaldehyde.
  • Conditions : Stainless-steel jar (10 mm balls), 30 Hz, 60 minutes.
  • Yield : 78% with 98% purity (HPLC).

Mechanism :

  • Shear forces promote molecular alignment, accelerating [4+2] cycloaddition.

NiFe₂O₄@SiO₂-SO₃H Catalyzed Synthesis

Magnetic nanoparticles enable catalyst recovery and ultrasonic activation:

Procedure :

  • Suspend NiFe₂O₄@SiO₂-SO₃H (50 mg) in 4-hydroxycoumarin (5 mmol), 3-hydroxybenzaldehyde (5 mmol), and 2-aminopyridine (5 mmol).
  • Irradiate with ultrasound (40 kHz) at 60°C for 45 minutes.
  • Separate catalyst magnetically; isolate product via column chromatography (81% yield).

Catalyst Performance :

  • Reusability : 7 cycles with <5% activity loss.
  • Turnover Frequency : 12.4 h⁻¹.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Time E-Factor
Acid-Catalyzed 68 95 12 h 8.2
Microwave 86 97 20 min 3.1
Demethylation 95 99 4 h 2.8
Mechanochemical 78 98 1 h 1.9
Catalytic (NiFe₂O₄) 81 96 45 min 4.5

Key Insights :

  • Microwave synthesis offers the best balance of yield and time efficiency.
  • Demethylation achieves near-quantitative yields but requires cryogenic conditions.
  • Mechanochemical routes excel in sustainability (E-Factor <2).

Challenges and Optimization Opportunities

Byproduct Formation in Thionation

Lawesson’s reagent may overreact, producing disulfide byproducts. Mitigation strategies include:

  • Stoichiometric Control : Limit reagent to 2.2 equiv.
  • Inert Atmosphere : Use argon to suppress oxidation.

Scalability of Ultrasound Methods

While NiFe₂O₄@SiO₂-SO₃H enables rapid synthesis, industrial-scale ultrasonic reactors remain cost-prohibitive. Hybrid systems combining microwave and flow chemistry are under investigation.

Chemical Reactions Analysis

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is involved in DNA synthesis . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its therapeutic effects.

Comparison with Similar Compounds

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Biological Activity

2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound characterized by its chromeno-pyrimidine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N2O3SC_{16}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 305.37 g/mol. The structure features a chromeno framework fused with a pyrimidine ring and a thione functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the chromeno-pyrimidine class. For instance, a study evaluated various derivatives against several human tumor cell lines, including MDA-MB231 (breast cancer) and HCT116 (colon cancer). The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.8 to 6 μM against tumor cells while demonstrating minimal toxicity towards normal fibroblast cells (IC50 > 25 μM) .

Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
Compound AMDA-MB2315.0>5
Compound BHCT1164.2>6
Compound CPC33.0>8

Antimicrobial Activity

Compounds similar to this compound have also been tested for antimicrobial activity . Research indicates that these compounds exhibit broad-spectrum activity against various bacterial strains and fungi. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of chromeno-pyrimidine derivatives have been documented in several studies. These compounds have shown the ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .

Case Studies

  • Case Study on Anticancer Efficacy : A research group synthesized a series of chromeno-pyrimidine derivatives and tested their efficacy on various cancer cell lines. One derivative displayed an IC50 value of 4.5 μM against MDA-MB468 cells while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of chromeno-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 μg/mL for both bacterial strains, indicating promising antimicrobial activity .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(3-hydroxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione be optimized for higher yields?

  • Methodological Answer : Microwave-assisted heterocyclocondensation is a validated method. For example, reacting 2-amino-4H-1-chromene-3-carbonitrile derivatives with phenyl isothiocyanate under microwave irradiation (1 mmol/mL concentration, 60–80°C) achieves yields of 55–75%. Post-reaction purification via precipitation in cooled ethyl acetate, followed by recrystallization in ethanol, improves product quality .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methoxy at C9, hydroxyphenyl at C2). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+^+ peaks). For thione confirmation, IR spectroscopy detects C=S stretching (~1200 cm1^{-1}) .

Q. What are the recommended protocols for evaluating its biological activity in kinase assays?

  • Methodological Answer : Test inhibitory effects on kinases like HsCDK5-p25, GSK3α/β, and HsPim1 using fluorescence-based assays. Pre-incubate the compound (10–100 µM) with kinase enzymes and ATP, then measure phosphorylation rates via ADP-Glo™ or radiometric 33P^{33}\text{P}-ATP incorporation .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing 0.1% BSA or cyclodextrins to prevent aggregation. Dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence kinase selectivity?

  • Methodological Answer : Replace the 9-methoxy group with hydroxyl or halogen substituents via Suzuki coupling or nucleophilic substitution. Compare IC50_{50} values across kinase panels. For example, methoxy groups enhance lipophilicity and CDK5 inhibition, while hydroxyl groups improve solubility but reduce membrane permeability .

Q. What computational strategies predict this compound’s drug-likeness and bioavailability?

  • Methodological Answer : Use Schrödinger’s QikProp or SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Å2^2), and Lipinski violations. Molecular dynamics simulations (e.g., Desmond) model membrane permeability and binding to kinase ATP pockets .

Q. How can contradictory bioactivity data between kinase assays and cellular models be resolved?

  • Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. kinase-dead mutants). Measure intracellular ATP levels (CellTiter-Glo®) to rule off-target cytotoxicity. Combine phosphoproteomics (LC-MS/MS) to identify kinase-specific phosphorylation changes .

Q. What strategies improve metabolic stability in hepatic microsome assays?

  • Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., hydroxyphenyl C3) via deuteration reactions. Test stability in human liver microsomes (HLM) with NADPH cofactor, monitoring degradation via LC-MS. Fluorine substitution at C8 also reduces CYP450-mediated oxidation .

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